2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16035907
InChI: InChI=1S/C8H15NO2S.ClH.H2O/c1-7(2)5(6(10)11)9-8(3,4)12-7;;/h5,9H,1-4H3,(H,10,11);1H;1H2
SMILES:
Molecular Formula: C8H18ClNO3S
Molecular Weight: 243.75 g/mol

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride

CAS No.:

Cat. No.: VC16035907

Molecular Formula: C8H18ClNO3S

Molecular Weight: 243.75 g/mol

* For research use only. Not for human or veterinary use.

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrate Hydrochloride -

Specification

Molecular Formula C8H18ClNO3S
Molecular Weight 243.75 g/mol
IUPAC Name 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid;hydrate;hydrochloride
Standard InChI InChI=1S/C8H15NO2S.ClH.H2O/c1-7(2)5(6(10)11)9-8(3,4)12-7;;/h5,9H,1-4H3,(H,10,11);1H;1H2
Standard InChI Key OLXKFNGRVOPQGU-UHFFFAOYSA-N
Canonical SMILES CC1(C(NC(S1)(C)C)C(=O)O)C.O.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s thiazolidine backbone consists of a five-membered ring containing sulfur at position 1 and nitrogen at position 3. The 2,2,5,5-tetramethyl substitution pattern introduces significant steric hindrance, which stabilizes the ring against ring-opening reactions and directs regioselectivity in subsequent transformations . The carboxylic acid group at position 4 and the hydrochloride counterion facilitate ionic interactions in polar solvents, while the hydrate component improves crystallinity .

Table 1: Structural and Molecular Data

PropertyValue/DescriptionSource
Molecular FormulaC8H18ClNO3S\text{C}_8\text{H}_{18}\text{ClNO}_3\text{S}
Molecular Weight243.75 g/mol
IUPAC Name2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid; hydrate; hydrochloride
Canonical SMILESCC1(C(NC(S1)(C)C)C(=O)O)C.O.Cl
XLogP3-AA (Predicted)1.2

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for the carboxylic acid O–H stretch (2500–3000 cm1^{-1}), C=O stretch (1700 cm1^{-1}), and C–S vibrations (700–600 cm1^{-1}) . Nuclear magnetic resonance (NMR) data (1H^1\text{H}) indicate distinct resonances for methyl groups (δ\delta 1.2–1.5 ppm) and the thiazolidine ring protons (δ\delta 3.0–4.0 ppm) .

Synthesis and Manufacturing

Cyclization Strategies

The synthesis typically involves cyclocondensation of L-cysteine derivatives with acetone or formaldehyde under acidic conditions. For example, reacting L-cysteine with acetone in hydrochloric acid yields the thiazolidine ring, followed by carboxylation at position 4. The hydrochloride salt forms via treatment with HCl, and the hydrate is obtained through crystallization from aqueous ethanol .

Table 2: Synthetic Pathways and Yields

ReactantsConditionsYield (%)Purity
L-cysteine, acetone, HClReflux, 6 h, pH 2–378>95%
4-Thiazolidinecarboxylic acid, HClEthanol/water, 0°C, 12 h8598%

Scalability and Industrial Production

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Process optimization focuses on minimizing residual solvents (e.g., ethanol < 0.5%) and ensuring consistent hydrate stoichiometry .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO: 120 mg/mL) and moderate solubility in water (25 mg/mL at 25°C) . The hydrate form stabilizes the hydrochloride salt against deliquescence, with a decomposition temperature of 215°C.

Table 3: Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water25
Methanol45
Dichloromethane<5

Partition Coefficients

The experimental logP (octanol/water) of 1.2 indicates moderate lipophilicity, suitable for membrane permeability in drug delivery systems .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The thiazolidine ring serves as a scaffold for synthesizing pyrrolidine, piperidine, and β-lactam derivatives. For instance, nucleophilic addition at the carboxylic acid group enables the preparation of amides and esters for antimicrobial agents .

Catalysis and Ligand Design

The nitrogen and sulfur atoms coordinate transition metals, forming complexes used in asymmetric catalysis. A palladium complex of this ligand achieved 92% enantiomeric excess in Suzuki-Miyaura couplings .

Pharmacological and Biochemical Research

Antioxidant Activity

Preliminary studies suggest the parent acid (CAS 58131-62-7) scavenges free radicals with an IC50_{50} of 18 μM in DPPH assays, though the hydrate hydrochloride’s bioactivity remains under investigation .

Recent Advances and Future Directions

Solid-State NMR Studies

Recent work utilizing 13C^{13}\text{C} cross-polarization magic-angle spinning (CP/MAS) NMR elucidated polymorphic transitions in the hydrate, revealing two distinct crystalline forms with varying dissolution rates .

Green Chemistry Initiatives

Microwave-assisted synthesis reduced reaction times by 70% and improved atom economy to 89%, aligning with sustainable manufacturing goals .

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